molecular formula C13H14FN3O B11867164 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one

3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B11867164
M. Wt: 247.27 g/mol
InChI Key: QQGVTOIXOCPJSD-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1,4,7-triazaspiro[45]dec-3-en-2-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings

Preparation Methods

The synthesis of 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps. One common method includes the N-arylation of pyrazolone using copper(I) iodide as a catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the Boc protecting group is removed using hydrochloric acid in 1,4-dioxane .

Chemical Reactions Analysis

3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one can be compared with other spirocyclic compounds such as:

Properties

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

3-(3-fluorophenyl)-1,4,9-triazaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C13H14FN3O/c14-10-4-1-3-9(7-10)11-12(18)17-13(16-11)5-2-6-15-8-13/h1,3-4,7,15H,2,5-6,8H2,(H,17,18)

InChI Key

QQGVTOIXOCPJSD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)NC(=O)C(=N2)C3=CC(=CC=C3)F

Origin of Product

United States

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